An In-depth Technical Guide on the Core Properties of (2-Benzothiazolylthio)acetic Acid
An In-depth Technical Guide on the Core Properties of (2-Benzothiazolylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of (2-Benzothiazolylthio)acetic acid, a versatile heterocyclic compound. The information presented herein is intended to support research and development activities by offering structured data, detailed experimental protocols, and visual representations of its chemical characteristics and applications.
Core Chemical and Physical Properties
(2-Benzothiazolylthio)acetic acid, also known by its IUPAC name 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid, is a white to off-white crystalline powder.[1][2] It serves as a valuable building block in organic synthesis due to the versatile chemical handles provided by its carboxylic acid group and benzothiazole core.[3] The compound is sparingly soluble in water but shows solubility in various organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[2][4]
Chemical Identification
| Identifier | Value |
| CAS Number | 6295-57-4[1][2][3] |
| Molecular Formula | C₉H₇NO₂S₂[1][2][5] |
| Molecular Weight | 225.29 g/mol [1][3][5] |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid[6] |
| Synonyms | (Benzothiazol-2-ylsulfanyl)-acetic acid, 2-(Carboxymethylthio)benzothiazole, S-2-Benzothiazolylthioglycolic acid[1][2][7] |
| InChI Key | ZZUQWNYNSKJLPI-UHFFFAOYSA-N[2][3] |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white / light yellow powder to crystal[1][2][8] |
| Melting Point | 156-160 °C[1][8][9][10] |
| Boiling Point | 423.4 ± 47.0 °C (Predicted)[7][10] |
| Density | 1.5 ± 0.1 g/cm³ (Estimate)[7] |
| pKa | 3.23 ± 0.10 (Predicted)[2][10] |
| Water Solubility | Insoluble / Sparingly soluble (>33.8 µg/mL)[2][6][8] |
| Storage Temperature | Room Temperature / 0-8 °C[1] |
Visualization of Chemical Data and Processes
Visual tools are essential for understanding molecular structure and experimental procedures. The following diagrams have been generated using Graphviz (DOT language) to illustrate the molecule's structure, synthesis, and applications.
Spectral Data Analysis
Spectroscopic data is critical for the structural elucidation and confirmation of (2-Benzothiazolylthio)acetic acid.
NMR and Mass Spectrometry Data
| Technique | Data Points |
| ¹H NMR | (500 MHz, DMSO-d₆, δ): 13.02 (bs, 1H, COOH), 7.98 (m, 1H, Ar-H), 7.80 (m, 1H, Ar-H), 7.44 (m, 1H, Ar-H), 7.33 (m, 1H, Ar-H), 4.21 (s, 2H, S-CH₂).[11] |
| GC-MS | m/z Top Peak: 181, 2nd Highest: 148, 3rd Highest: 108.[1] |
Infrared (IR) Spectroscopy Data
The FT-IR spectrum provides information on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3435 | O-H stretching (hydroxyl group of carboxylic acid) |
| 1710 | C=O stretching (carbonyl group of carboxylic acid) |
| 1573 | C=N stretching (thiazole ring) |
| 694 | C-S stretching |
(Data sourced from a study on the ligand and its metal complexes)[12]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines the protocol for the synthesis and characterization of the title compound.
Synthesis Protocol
A widely cited and effective method for synthesizing (2-Benzothiazolylthio)acetic acid is through the S-alkylation of 2-mercaptobenzothiazole.[3]
Objective: To synthesize (2-Benzothiazolylthio)acetic acid with high purity and yield.
Materials:
-
2-Mercaptobenzothiazole (5 mmol, 836 mg)
-
Bromoacetic acid (10 mmol, 1.390 g)
-
Ethanol (30 mL total)
-
Potassium Hydroxide (KOH) solution (2M, 30 mL)
-
Hydrochloric Acid (HCl) solution (6N)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve 2-mercaptobenzothiazole (5 mmol) in 15 mL of ethanol.[11]
-
In a separate beaker, dissolve bromoacetic acid (10 mmol) in 15 mL of ethanol.[11]
-
Add the bromoacetic acid solution dropwise to the 2-mercaptobenzothiazole solution.[11]
-
Following the addition, add 30 mL of 2M KOH solution to the reaction mixture.[11]
-
Stir the mixture continuously for 3 hours at room temperature (approx. 20°C).[3][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an EtOAc/Hexane (1:1) mobile phase.[11]
-
Upon completion, dilute the reaction mixture with 60 mL of water.[11]
-
Acidify the diluted mixture with 6N HCl until a solid precipitate forms.[3][11]
-
Isolate the solid product, (2-Benzothiazolylthio)acetic acid, by filtration.[11]
-
Wash the collected solid with cold water and dry under vacuum. The reported yield for this method is 89%.[3][11]
Analytical Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum. The disappearance of the thiol proton from the starting material and the appearance of a singlet peak around 4.21 ppm for the S-CH₂ protons, along with aromatic signals, confirms the structure.[11]
4.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The presence of a strong absorption band around 1710 cm⁻¹ is indicative of the carboxylic acid's carbonyl group, while a broad band around 3435 cm⁻¹ corresponds to the hydroxyl group.[12]
4.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Data Acquisition: The fragmentation pattern is analyzed to confirm the molecular structure. Key fragments for this compound are observed at m/z values of 181, 148, and 108.[1] The molecular ion peak may be weak or absent depending on the ionization method.
Applications and Biological Significance
The benzothiazole scaffold is a prominent feature in many pharmacologically active molecules.[3] (2-Benzothiazolylthio)acetic acid itself exhibits antioxidant and antimicrobial properties.[1] It is explored for various applications:
-
Pharmaceuticals: It serves as a precursor for derivatives with potential anti-inflammatory and analgesic effects.[1] Its structure is also utilized in studies of enzyme inhibition and protein interactions.[1]
-
Agrochemicals: The compound is a key ingredient in the development of novel fungicides and herbicides.[1]
-
Material Science: It is used in the synthesis of specialty polymers and coatings to enhance durability and resistance to environmental stressors.[1]
References
- 1. 2-(2-Benzothiazolylthio)acetic acid | C9H7NO2S2 | CID 80525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Benchchem [benchchem.com]
- 4. Acetic acid, (2-benzothiazolyloxy)- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. labproinc.com [labproinc.com]
- 8. Acetic acid, (2-benzothiazolylthio)- | SIELC Technologies [sielc.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thescipub.com [thescipub.com]

